3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Applications
Research has indicated that quinoxaline derivatives, including those structurally related to 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid, have shown significant antimicrobial properties. A study by El-Gaby et al. (2002) explored the synthesis of novel quinoxaline carboxylic acid derivatives for investigating their antimicrobial potential. These compounds displayed varying degrees of antimicrobial activity, highlighting the potential of quinoxaline derivatives in developing new antimicrobial agents El-Gaby, M., Ismail, M., Ammar, Y., Zahran, M. A., & Shmeiss, N. A. M. M. (2002). ChemInform, 33, 193-193.
Antidepressant Activity
Another area of interest is the antidepressant activity of quinoxaline derivatives. Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, derived from 3-ethoxyquinoxalin-2-carboxylic acid, as 5-HT3 receptor antagonists. These compounds were evaluated for their potential antidepressant activity, with one compound, in particular, showing significant activity in forced swim tests, suggesting the relevance of quinoxaline derivatives in the development of new antidepressants Mahesh, R., Devadoss, T., Pandey, D., & Bhatt, S. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1253-1256.
Enzymatic Hydrolysis Applications
In the field of enzymatic reactions, Paál et al. (2008) reported the synthesis of enantiomers of a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, through dynamic kinetic resolution. This process utilized enantioselective hydrolysis, showcasing the utility of quinoxaline derivatives in stereochemical transformations and the synthesis of enantiomerically pure compounds Paál, T. A., Liljeblad, A., Kanerva, L., Forró, E., & Fülöp, F. (2008). European Journal of Organic Chemistry, 2008, 5269-5276.
Antiviral Activity
Quinoxaline derivatives have also been investigated for their antiviral activities. Ivashchenko et al. (2014) synthesized new substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives, assessing their cytotoxicities and antiviral activities against various viruses. The study found specific compounds that exhibited potent activity against influenza A virus, demonstrating the potential of quinoxaline derivatives in antiviral drug development Ivashchenko, A., Yamanushkin, P., Mit’kin, O. D., Kisil’, V., Korzinov, O., Vedenskii, V. Y., Leneva, I., Bulanova, E. A., Bychko, V. V., Okun, I., Ivashchenko, A., & Ivanenkov, Y. A. (2014). Pharmaceutical Chemistry Journal, 48, 569-581.
properties
IUPAC Name |
3-ethyl-6,7-dimethylquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-4-9-12(13(16)17)15-11-6-8(3)7(2)5-10(11)14-9/h5-6H,4H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLXQKSKVMHICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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